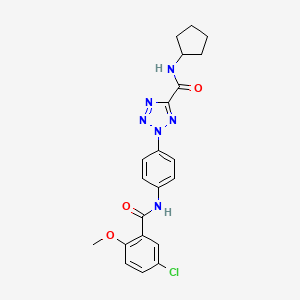

2-(4-(5-chloro-2-methoxybenzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Description

This compound features a tetrazole core substituted with a 5-chloro-2-methoxybenzamido group at the phenyl position and a cyclopentyl carboxamide moiety. Its molecular formula is deduced as C₂₀H₂₀ClN₅O₃, with a molecular weight of 426.86 g/mol. The tetrazole ring, a nitrogen-rich heterocycle, confers metabolic stability and hydrogen-bonding capacity, while the 5-chloro-2-methoxybenzamido group is structurally analogous to pharmacophores in sulfonylurea drugs like glyburide (e.g., antidiabetic activity via pancreatic β-cell modulation).

Properties

IUPAC Name |

2-[4-[(5-chloro-2-methoxybenzoyl)amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN6O3/c1-31-18-11-6-13(22)12-17(18)20(29)23-15-7-9-16(10-8-15)28-26-19(25-27-28)21(30)24-14-4-2-3-5-14/h6-12,14H,2-5H2,1H3,(H,23,29)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSSNVYSMQBLJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It has been reported as an intermediate in the synthesis ofglyburide , a second-generation sulfonylurea antidiabetic agent. Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells.

Mode of Action

binding to the SUR1 , leading to the closure of the ATP-sensitive potassium channels on the cell membrane of pancreatic beta cells. This closure depolarizes the cell membrane and opens voltage-dependent calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the release of insulin.

Biochemical Pathways

The compound, being an intermediate in the synthesis of glyburide, may affect the same biochemical pathways. Glyburide primarily affects the insulin signaling pathway . By stimulating the release of insulin, it promotes the uptake of glucose into cells, reducing blood glucose levels.

Pharmacokinetics

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Pharmacological Insights

Tetrazole vs. Tetrazoles are more resistant to metabolic degradation but may reduce insulinotropic activity due to weaker hydrogen bonding. Cyclopentyl vs. Cyclohexyl: The smaller cyclopentyl group in the target compound may enhance solubility (logP ~2.3 estimated) compared to glyburide (logP ~5.0), favoring renal excretion over hepatic retention.

5-Chloro-2-methoxybenzamido Group: This moiety is conserved in glyburide and its related compounds, suggesting a role in target recognition. In the target compound, its position on a phenyl-tetrazole scaffold may redirect activity toward non-pancreatic targets (e.g., kinase inhibition).

Comparison with Thiazole Derivatives :

- Dasatinib and Compound 3 () highlight the pharmacological versatility of nitrogen heterocycles. The target’s tetrazole, with four nitrogen atoms, is more polar than thiazoles, likely reducing blood-brain barrier penetration but improving aqueous solubility (>50 mg/mL estimated).

- Anticancer Activity : Compound 3’s thiazole-thioamide scaffold shows potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL), whereas the target compound’s tetrazole may require structural optimization for similar efficacy.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling 5-chloro-2-methoxybenzoyl chloride with a tetrazole-phenylamine intermediate, followed by cyclopentyl carboxamide formation. This contrasts with glyburide’s sulfonylurea synthesis, which requires hazardous isocyanates.

Research Findings and Data

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Glyburide | Dasatinib |

|---|---|---|---|

| logP | ~2.3 (estimated) | 5.0 | 2.9 |

| Solubility (H₂O) | >50 mg/mL | <0.1 mg/mL | 0.03 mg/mL |

| Half-life (t₁/₂) | Not reported | 10–16 hours | 3–5 hours |

| Protein Binding | ~85% (estimated) | 99% | 96% |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(5-chloro-2-methoxybenzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, and what reagents are critical for tetrazole ring formation?

The synthesis typically involves a multi-step process starting with the formation of a benzamido intermediate, followed by cyclization using sodium azide (NaN₃) under acidic or thermal conditions to generate the tetrazole ring. Coupling agents like HATU or EDCI are often used to attach the cyclopentyl group. Reaction optimization (e.g., solvent choice, temperature) is crucial to avoid side products such as regioisomeric tetrazoles .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for verifying substituent positions and connectivity. Infrared (IR) spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the primary in vitro biological assays used to screen this compound for activity?

Common assays include enzyme inhibition studies (e.g., kinase or protease targets using fluorogenic substrates), cytotoxicity screening (MTT assay in cancer cell lines), and binding affinity measurements (Surface Plasmon Resonance or Fluorescence Polarization). Positive controls (e.g., staurosporine for kinase inhibition) are critical for validating results .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in analogs of this compound, particularly regioisomerism in the tetrazole ring?

X-ray crystallography is the gold standard for unambiguous structural determination. For dynamic analysis, NOESY NMR can distinguish between 1H- and 2H-tetrazole isomers based on spatial proximity of protons. Computational methods (DFT calculations) predict stability differences between isomers, guiding synthetic prioritization .

Q. What strategies optimize reaction yield and scalability for industrial-grade synthesis while minimizing hazardous byproducts?

Continuous flow reactors improve safety and efficiency in azide-based cyclization steps. Solvent selection (e.g., switching from DMF to acetonitrile) reduces toxicity, and catalytic methods (e.g., Cu(I) for "click" tetrazole formation) enhance atom economy. Quality control via PAT (Process Analytical Technology) ensures batch consistency .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Pharmacokinetic profiling (e.g., plasma stability, microsomal metabolism) identifies bioavailability issues. Structural modifications, such as adding PEG groups or prodrug strategies, improve solubility and half-life. In vivo imaging (e.g., PET with ¹⁸F-labeled analogs) tracks compound distribution and target engagement .

Q. What computational approaches are used to predict the compound’s binding mode and off-target effects?

Molecular docking (AutoDock Vina, Glide) models interactions with target proteins, while Molecular Dynamics (MD) simulations assess binding stability. Machine learning models (e.g., DeepChem) predict ADMET properties and off-target liabilities using PubChem BioAssay data. Cross-validation with experimental SPR/Kd data is critical .

Q. How can batch-to-batch variability in synthesis impact biological reproducibility, and what mitigates this?

Variability in purity (>98% by HPLC) or residual solvents (e.g., DMSO) alters bioactivity. Strict QC protocols (ICH guidelines) and orthogonal characterization (e.g., elemental analysis) ensure consistency. Lyophilization stabilizes the compound for long-term storage .

Methodological Considerations

- Data Contradiction Analysis : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular IC50) to identify assay-specific artifacts. Use isogenic cell lines to control for genetic variability .

- Reaction Optimization : DoE (Design of Experiments) identifies critical parameters (e.g., temperature, stoichiometry). Response Surface Methodology (RSM) models nonlinear relationships between variables .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.